molecular formula C9H7ClN2O B097652 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 16867-35-9

2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B097652
Key on ui cas rn: 16867-35-9
M. Wt: 194.62 g/mol
InChI Key: QANDFEYEAYUSKD-UHFFFAOYSA-N
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Patent
US04634690

Procedure details

37.7 g 2-pyridinamine was dissolved in about 250 g polyphosphoric acid, at 40°-50°, using a mechanically driven stirrer. To this mixture was added, dropwise, 54 ml ethyl 4-chloroacetoacetate. After the addition, the mixture was heated to about 125° for 1/2 hour. After cooling to about 50°, the mixture was poured into 1500 ml of ice water, and the mixture was extracted with an equal volume of chloroform. After drying and evaporation of chloroform, about 45 g 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (m.p. 171°-174°) was obtained.
Quantity
37.7 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[Cl:8][CH2:9][C:10](=O)[CH2:11][C:12](OCC)=[O:13]>>[Cl:8][CH2:9][C:10]1[N:7]=[C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]2[C:12](=[O:13])[CH:11]=1

Inputs

Step One
Name
Quantity
37.7 g
Type
reactant
Smiles
N1=C(C=CC=C1)N
Name
polyphosphoric acid
Quantity
250 g
Type
solvent
Smiles
Step Two
Name
Quantity
54 mL
Type
reactant
Smiles
ClCC(CC(=O)OCC)=O
Step Three
Name
ice water
Quantity
1500 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this mixture was added
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to about 125° for 1/2 hour
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to about 50°
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with an equal volume of chloroform
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of chloroform

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C2N(C(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 45 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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